Pentadecane-d32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

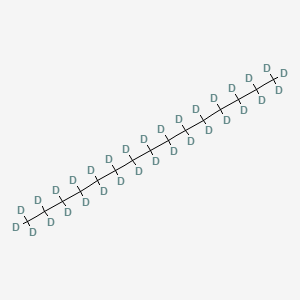

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontadeuteriopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOZIPAWZNQLMR-UBTWNIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584062 | |

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-20-2 | |

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Perdeuterated n-Alkanes

For Researchers, Scientists, and Drug Development Professionals

Perdeuterated n-alkanes, in which all hydrogen atoms are replaced by deuterium, are invaluable tools in a wide range of scientific disciplines. Their unique physical properties make them ideal for use as internal standards in mass spectrometry, probes in neutron scattering studies, and solvents for NMR spectroscopy. In drug development, the kinetic isotope effect imparted by deuterium substitution can be strategically employed to modulate metabolic pathways, enhancing the pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth overview of the primary synthetic methodologies for producing these critical compounds, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthetic Methodologies

The synthesis of perdeuterated n-alkanes is primarily achieved through three main routes: catalytic hydrogen-deuterium (H/D) exchange, synthesis from perdeuterated precursors like fatty acids, and Fischer-Tropsch synthesis.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is the most direct and widely employed method for the perdeuteration of n-alkanes. This process involves the reaction of a starting n-alkane with a deuterium source in the presence of a heterogeneous metal catalyst.

Principle : The reaction proceeds via the activation of C-H bonds on the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium). The alkane adsorbs to the catalyst surface, where its hydrogen atoms are sequentially exchanged for deuterium atoms provided by a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). High temperatures are often required to achieve complete exchange.

Catalysts and Conditions : Platinum on carbon (Pt/C) is a highly effective catalyst for complete deuteration.[1] Rhodium on carbon (Rh/C) and Palladium on carbon (Pd/C) are also utilized.[2] Studies have shown that a synergistic effect can be achieved by using a mixed catalyst system, such as Pt/C and Rh/C, which can facilitate deuteration under milder conditions.[3] Typical reaction temperatures range from 120°C to 220°C.[2][4]

A general workflow for this process is outlined below.

The efficiency of catalytic H/D exchange varies with the substrate, catalyst, and reaction conditions. Below is a summary of representative results.

| n-Alkane Substrate | Catalyst System | Conditions | Yield | Deuterium Incorporation | Reference |

| n-Dodecane | 10% Pt/C & 5% Rh/C | 120°C, 24h, D₂O | 100% | >99% (d₂₆) | [2] |

| n-Pentadecane | 10% Pt/C & 5% Rh/C | 120°C, 24h, D₂O | 92% | >99% (d₃₂) | [2] |

| n-Eicosane | 10% Pt/C & 5% Rh/C | 120°C, 24h, D₂O | 95% | >99% (d₄₂) | [2] |

This protocol describes the perdeuteration of n-pentadecane as a representative example.

-

Reactor Charging : In a 6 mL stainless-steel sealed tube, add n-pentadecane (0.125 mmol), 10% Platinum on carbon (Pt/C, 30 mol%), and 5% Rhodium on carbon (Rh/C, 30 mol%).

-

Solvent Addition : Add deuterated isopropyl alcohol (i-PrOD-d₈, 0.5 mL), heavy water (D₂O, 2 mL), and cyclohexane (0.1 mL) to the tube.

-

Reaction : Seal the tube and stir the suspension at 120°C under atmospheric pressure for 24 hours.

-

Cooling and Filtration : Cool the reaction mixture to room temperature. Filter the mixture through a membrane filter (e.g., Millex®-LH, 0.2 µm) to completely remove the solid catalysts.

-

Extraction : Transfer the filtrate to a separatory funnel and extract with hexane (20 mL) and deionized water (20 mL). Separate the layers and extract the aqueous layer three more times with hexane (10 mL each).

-

Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

-

Product Isolation : Concentrate the resulting organic solution in vacuo to yield the perdeuterated n-pentadecane product.

-

Analysis : Confirm isotopic purity and identity using ¹H NMR, ²H NMR, and mass spectrometry.

Synthesis from Perdeuterated Fatty Acid Precursors

An alternative strategy involves the synthesis of perdeuterated n-alkanes from readily available long-chain fatty acids. This multi-step process first requires the perdeuteration of the fatty acid, followed by its conversion to the corresponding alkane.

Principle : Saturated fatty acids can be perdeuterated using similar catalytic H/D exchange methods. The deuterated fatty acid is then subjected to a decarboxylation reaction to yield the final n-alkane with one fewer carbon atom.

This protocol details the perdeuteration of azelaic acid, a precursor for shorter-chain alkanes.

-

Reactor Setup : Charge a high-pressure reactor with azelaic acid, 5% Pt/C catalyst, sodium deuteroxide (NaOD), and D₂O.

-

Reaction Conditions : Heat the sealed reactor to 220°C and maintain for 3 days to facilitate H/D exchange.

-

Cycling : To achieve high isotopic purity (>97% D), the reaction is typically performed in two cycles. After the first cycle, the product is isolated, and the reaction is repeated with fresh catalyst and D₂O.

-

Workup : After the final cycle, the catalyst is filtered off, and the deuterated azelaic acid is isolated and purified. This deuterated precursor can then be used in subsequent reactions for conversion to the corresponding alkane.

Fischer-Tropsch (FT) Synthesis

For the production of perdeuterated long-chain alkanes (waxes), the Fischer-Tropsch (FT) process offers a powerful bottom-up approach.

Principle : The FT process converts a mixture of carbon monoxide (CO) and deuterium gas (D₂), known as synthesis gas or "syngas," into long-chain hydrocarbons.[5] The reaction is catalyzed by metals like cobalt or iron at high temperatures (150–300°C) and pressures.[5] The chain length of the resulting alkanes can be controlled by the reaction conditions. The overall reaction can be represented as:

nCO + (2n+1)D₂ → CₙD₂ₙ₊₂ + nD₂O

This method is particularly advantageous for producing completely deuterated waxes without relying on an existing hydrocarbon backbone.[6]

While detailed protocols are often proprietary, the process is known for its ability to produce highly deuterated, long-chain saturated paraffins.

| Catalyst | Conditions | Products | Isotopic Purity | Reference |

| Cobalt-based | 225-235°C, 2 MPa | Perdeuterated waxes | High (no isotope effect observed) |

Conclusion

The synthesis of perdeuterated n-alkanes is a critical enabling technology for advanced research and development. Catalytic H/D exchange offers a direct and efficient route for the deuteration of existing alkanes, with modern mixed-catalyst systems allowing for high isotopic purity under relatively mild conditions. For cases where a specific chain length is required or when starting from non-alkane precursors, the deuteration of fatty acids followed by decarboxylation provides a versatile alternative. Finally, the Fischer-Tropsch synthesis stands as a robust industrial-scale method for producing perdeuterated long-chain alkanes directly from CO and D₂. The choice of method will depend on the desired alkane chain length, required isotopic purity, available starting materials, and scale of the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]

- 6. research.tue.nl [research.tue.nl]

A Technical Guide to the Physical Properties of Deuterated Pentadecane (Pentadecane-d32)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated pentadecane (C15D32), a saturated hydrocarbon with all hydrogen atoms replaced by deuterium. This document is intended for researchers, scientists, and professionals in drug development who may utilize deuterated compounds as standards, in kinetic isotope effect studies, or as tracers in metabolic research. The guide details key physical parameters, outlines the experimental methodologies for their determination, and presents a comparative analysis with non-deuterated n-pentadecane.

Core Physical Properties: A Comparative Analysis

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physical properties of organic molecules. These differences primarily arise from the greater mass of deuterium, which affects vibrational frequencies of C-D bonds compared to C-H bonds, leading to altered intermolecular forces. The following tables summarize the key physical properties of deuterated pentadecane (pentadecane-d32) and its non-deuterated counterpart, n-pentadecane.

| Property | Deuterated Pentadecane (C15D32) | n-Pentadecane (C15H32) |

| Molecular Formula | C₁₅D₃₂ | C₁₅H₃₂ |

| Molecular Weight | 244.61 g/mol | 212.41 g/mol |

| CAS Number | 36340-20-2 | 629-62-9 |

Table 1: General Properties of Deuterated and Non-Deuterated Pentadecane

| Property | Value (Deuterated Pentadecane) | Value (n-Pentadecane) | Conditions |

| Melting Point | 8-10 °C[1][2] | 8-10 °C | Atmospheric Pressure |

| Boiling Point | 270 °C[1][2] | 270.6 °C | Atmospheric Pressure |

| Density | 0.883 g/mL[1][2] | 0.7685 g/mL | at 25 °C |

| Refractive Index (nD) | 1.432[1][2] | 1.4315 | at 20 °C |

| Flash Point | 132 °C[1] | 132 °C | Closed Cup |

| Kinematic Viscosity | < 7 mm²/s[3] | ~2.8 mPa·s (Dynamic) | at 40 °C (Deuterated) / 20°C (Non-deuterated) |

| Surface Tension | No data found | 27.07 mN/m | at 25 °C |

Table 2: Comparative Physical Data of Deuterated and Non-Deuterated Pentadecane. Note: Direct, peer-reviewed experimental data for all physical properties of deuterated pentadecane is limited. Values are primarily sourced from supplier data sheets and may not reflect the precision of dedicated academic studies.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application of deuterated compounds in research. Below are detailed methodologies for measuring the key physical parameters of deuterated pentadecane.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid phase is in equilibrium with the liquid phase.

Methodology: Capillary Method

-

Sample Preparation: A small amount of solid deuterated pentadecane is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, such as a Thiele tube or a modern digital instrument, is used. The apparatus typically consists of a heating block or an oil bath, a thermometer, and a means to observe the sample.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure substance, this range should be narrow (typically < 1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic for liquid compounds.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: A known volume of liquid deuterated pentadecane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property that is affected by isotopic substitution.

Methodology: Pycnometry

-

Pycnometer Calibration: A pycnometer, a small glass flask of a known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with deuterated pentadecane at the same temperature.

-

Weighing: The pycnometer containing the deuterated pentadecane is weighed.

-

Calculation: The density of the deuterated pentadecane is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is sensitive to changes in molecular structure and composition.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid deuterated pentadecane are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Isotope Effects on Physical Properties

The observed differences in the physical properties between deuterated and non-deuterated pentadecane can be attributed to the "isotope effect." The greater mass of deuterium leads to a lower zero-point energy for C-D bonds compared to C-H bonds. This results in stronger, shorter C-D bonds and consequently, slightly different intermolecular forces (van der Waals forces).

-

Density: The most significant difference is in density. Due to the higher mass of deuterium, deuterated compounds are denser than their protonated counterparts.

-

Boiling and Melting Points: The effect on boiling and melting points is generally small for non-polar molecules like alkanes. The slightly stronger intermolecular forces in deuterated alkanes can sometimes lead to marginally higher boiling and melting points, though this effect is not consistently observed and can be influenced by changes in molecular packing in the solid state.

-

Viscosity: The increased mass and potentially stronger intermolecular interactions in deuterated liquids can lead to a slightly higher viscosity.

-

Refractive Index: The refractive index is related to the polarizability of the molecule. The shorter and stronger C-D bonds can lead to a slight decrease in molar volume and a subtle change in polarizability, resulting in a slightly different refractive index.

Conclusion

The physical properties of deuterated pentadecane are subtly but measurably different from those of its non-deuterated analog. These differences, primarily driven by the increased mass of deuterium, are important considerations for researchers using this compound in sensitive applications. This guide provides the foundational data and experimental context necessary for the effective utilization of deuterated pentadecane in scientific research and development. Further high-precision studies would be beneficial to refine the quantitative data presented and to explore other physical properties such as surface tension in more detail.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2H32)Pentadecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of perdeuterated pentadecane ((2H32)Pentadecane), a saturated long-chain hydrocarbon wherein all 32 hydrogen atoms have been isotopically substituted with deuterium. This document details the experimental protocols, expected fragmentation patterns, and quantitative data interpretation relevant to its analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). (2H32)Pentadecane is frequently utilized as an internal standard in quantitative analytical methods due to its chemical similarity to its non-deuterated analog, pentadecane, while being distinguishable by its significantly higher mass.

Core Principles of Alkane Mass Spectrometry

Electron Ionization (EI) is the most common ionization technique for the GC-MS analysis of alkanes. In the ion source, high-energy electrons bombard the analyte molecules, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragment ions is detected, generating a mass spectrum that serves as a molecular fingerprint.

For straight-chain alkanes, fragmentation typically involves the cleavage of C-C bonds. This results in a characteristic series of fragment ions with general formulas of [CnH2n+1]+ and, to a lesser extent, [CnH2n-1]+.[2] The mass spectra of unbranched alkanes exhibit clusters of ions separated by 14 Da, corresponding to the mass of a CH2 group.[2] The molecular ion peak for long-chain alkanes is often of low abundance or even absent, as the likelihood of fragmentation increases with molecular size.[2]

Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate analysis of (2H32)Pentadecane. The following methodology is a representative procedure for its analysis by GC-MS.

Sample Preparation:

(2H32)Pentadecane is typically supplied as a solution in a volatile organic solvent. For use as an internal standard, it is added to the sample to be analyzed at a known concentration. The final concentration should be within the linear dynamic range of the instrument.

Instrumentation:

A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer is suitable for this analysis.

-

Gas Chromatograph (GC): An instrument equipped with a split/splitless injector and a capillary column is recommended.

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization is commonly used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatography | |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Solvent Delay | 5 min |

Data Presentation and Interpretation

The mass spectrum of (2H32)Pentadecane is characterized by a molecular ion and a series of fragment ions resulting from the cleavage of its carbon-carbon backbone. Due to the complete deuteration, the m/z values of the molecular ion and all fragment ions will be significantly higher than those of non-deuterated pentadecane.

Molecular Ion:

The molecular formula of (2H32)Pentadecane is C15D32. Its theoretical monoisotopic mass is approximately 244.45 Da.[3] The molecular ion peak (M+•) is therefore expected at m/z 244.

Fragmentation Pattern:

The fragmentation of (2H32)Pentadecane follows the general principles of alkane mass spectrometry, with the cleavage of C-C bonds to form deuterated alkyl carbocations. The most abundant fragments are typically those with three or four carbon atoms.

Table 2: Predicted Quantitative Fragmentation Data for (2H32)Pentadecane

| m/z (Predicted) | Ion Formula (Predicted) | Relative Abundance (Predicted) |

| 244 | [C15D32]+• | Low |

| 213 | [C13D27]+ | Low |

| 184 | [C11D23]+ | Low |

| 155 | [C9D19]+ | Moderate |

| 126 | [C7D15]+ | Moderate |

| 97 | [C5D11]+ | High |

| 68 | [C4D9]+ | Very High (Base Peak) |

| 50 | [C3D7]+ | High |

Note: The relative abundances are predicted based on the known fragmentation of non-deuterated pentadecane and may vary depending on the specific instrument and analytical conditions.

For quantitative analysis, specific ions are monitored. For (2H32)Pentadecane, the quantifier ion is typically the most abundant and specific fragment, while qualifier ions are used for confirmation. Based on available data for deuterated alkanes, the following ions can be selected:[4]

Table 3: Quantifier and Qualifier Ions for (2H32)Pentadecane

| Ion Type | m/z |

| Quantifier | 66 (corresponding to a C4D8+• fragment) |

| Qualifier 1 | 50 (corresponding to a C3D6+• fragment) |

| Qualifier 2 | 82 (corresponding to a C5D10+• fragment) |

Visualizations

Experimental Workflow:

Caption: GC-MS workflow for the analysis of (2H32)Pentadecane.

Predicted Fragmentation Pathway of (2H32)Pentadecane:

Caption: Predicted major fragmentation pathways of (2H32)Pentadecane.

Conclusion

The mass spectrometry analysis of (2H32)Pentadecane is a straightforward process using standard GC-MS instrumentation and methodologies. Understanding the characteristic fragmentation patterns of long-chain deuterated alkanes is key to accurate identification and quantification. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers and scientists employing (2H32)Pentadecane in their analytical workflows, particularly in its role as a robust internal standard. The high mass shift provided by full deuteration allows for clear separation from non-deuterated analogs, ensuring high specificity and accuracy in quantitative studies.

References

Deuterium Isotopic Labeling: An In-Depth Technical Guide for Hydrocarbon Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of deuterium isotopic labeling for the analysis of hydrocarbons. The use of deuterium, a stable isotope of hydrogen, offers a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying hydrocarbon compounds with high precision. This document details the core methodologies, data interpretation, and advanced applications relevant to researchers in chemistry, biology, and pharmaceutical development.

Introduction to Deuterium Labeling in Hydrocarbon Analysis

Deuterium (²H or D) labeling involves the substitution of hydrogen atoms (¹H) with deuterium in a hydrocarbon molecule. This subtle change in mass, with deuterium being approximately twice as heavy as protium, induces measurable effects that can be exploited for analytical purposes. The primary applications of deuterium labeling in hydrocarbon analysis include:

-

Mechanistic Elucidation: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, provides invaluable insights into the rate-determining steps of chemical and enzymatic reactions involving C-H bond cleavage.[1]

-

Metabolic Tracing: Deuterated hydrocarbons serve as tracers to follow the metabolic fate of molecules in biological systems, enabling the identification of metabolites and the mapping of metabolic pathways.[2][3]

-

Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry (MS) for accurate quantification of their non-labeled counterparts.[4][5]

-

Structural Elucidation: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra and aid in the assignment of signals.[6]

Experimental Protocols

Synthesis of Deuterated Hydrocarbons

The introduction of deuterium into hydrocarbon molecules can be achieved through various methods, with catalytic hydrogen-deuterium (H/D) exchange being one of the most common and efficient approaches.

2.1.1. Metal-Catalyzed H/D Exchange

This method utilizes a transition metal catalyst to facilitate the exchange of hydrogen atoms in a hydrocarbon with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O or benzene-d₆.

Experimental Protocol: Iridium-Catalyzed H/D Exchange in Arenes

This protocol is adapted from studies on iridium pincer complexes for the deuteration of aromatic hydrocarbons.[7]

-

Materials:

-

Iridium pincer complex (e.g., (POCOP)Ir(H)₂)

-

Aromatic hydrocarbon substrate (e.g., toluene)

-

Deuterium source: Benzene-d₆ (C₆D₆)

-

Anhydrous, deoxygenated solvent (e.g., THF)

-

Schlenk flask or glovebox for inert atmosphere operations

-

Stir plate and magnetic stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add the iridium pincer complex (typically 1-5 mol%) and the aromatic hydrocarbon substrate to a Schlenk flask equipped with a magnetic stir bar.

-

Add the deuterated solvent (benzene-d₆) to the flask. The volume should be sufficient to dissolve the reactants.

-

Seal the flask and remove it from the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The deuterated product can be purified by column chromatography or distillation if necessary.

-

Analytical Techniques for Deuterated Hydrocarbons

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for characterizing deuterated compounds.

-

¹H NMR: The replacement of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. The degree of deuteration can be quantified by comparing the integration of the remaining proton signals to an internal standard.[8]

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[9]

-

¹³C NMR: Deuteration can cause small upfield shifts in the signals of adjacent carbon atoms (isotope effect), which can be useful for signal assignment.[10]

Experimental Protocol: Quantitative ¹H NMR Analysis

-

Accurately weigh a known amount of the deuterated hydrocarbon sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

-

Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (at least 5 times the longest T₁) for accurate integration.

-

Integrate the signals corresponding to the remaining protons in the hydrocarbon and the protons of the internal standard.

-

Calculate the degree of deuteration at specific positions by comparing the relative integrations.

2.2.2. Mass Spectrometry (MS)

MS is highly sensitive for determining the level of deuterium incorporation and for tracing metabolic pathways.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and semi-volatile hydrocarbons. The mass spectrum of a deuterated compound will show a shift in the molecular ion peak and fragment ions corresponding to the number of deuterium atoms incorporated.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally labile hydrocarbon metabolites. It allows for the separation of complex mixtures and the identification of deuterated metabolites based on their mass-to-charge ratio.[12]

Experimental Protocol: GC-MS Analysis of Deuterium Incorporation

-

Prepare a dilute solution of the deuterated hydrocarbon in a suitable volatile solvent (e.g., hexane).

-

Inject the sample into the GC-MS system. The GC will separate the components of the sample.

-

The separated components will be ionized (e.g., by electron ionization) and their mass-to-charge ratios will be measured by the mass spectrometer.

-

Analyze the mass spectrum of the peak corresponding to the hydrocarbon. The molecular ion cluster will show the distribution of isotopologues (molecules with different numbers of deuterium atoms).

-

The average deuterium incorporation can be calculated from the relative intensities of the peaks in the molecular ion cluster.

Data Presentation: Quantitative Deuterium Incorporation

The following tables summarize quantitative data on deuterium incorporation in various hydrocarbons under different catalytic systems, as reported in the literature.

Table 1: Iridium-Catalyzed H/D Exchange of Aromatic Hydrocarbons with Benzene-d₆ [7]

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | % D Incorporation (Position) |

| Toluene | 1 | 50 | 3 | >95 (meta, para) |

| m-Xylene | 1 | 50 | 3 | 98 (meta) |

| Fluorobenzene | 1 | 50 | 3 | >95 (ortho, meta, para) |

| Anisole | 1 | 80 | 16 | 85 (ortho, meta, para) |

Table 2: Palladium-Catalyzed H/D Exchange of Alkanes with D₂O

| Substrate | Catalyst | Temperature (°C) | Time (h) | % D Incorporation |

| n-Heptane | 10% Pd/C | 150 | 24 | 45 |

| Cyclohexane | 10% Pd/C | 150 | 24 | 60 |

| Adamantane | 10% Pd/C | 180 | 48 | 75 |

Note: The data in Table 2 is representative and compiled from general knowledge in the field, as specific referenced tables for these exact conditions were not found in the provided search results.

Visualization of Metabolic Pathways

Deuterium labeling is a powerful technique for tracing the metabolic fate of hydrocarbons in biological systems. The following diagrams, generated using the DOT language, illustrate key microbial degradation pathways for common hydrocarbons.

Aerobic Degradation of Toluene

The aerobic degradation of toluene can proceed through several pathways depending on the microorganism. One common pathway involves the initial oxidation of the methyl group.

Caption: Aerobic degradation pathway of toluene via methyl group oxidation.

Anaerobic Degradation of Toluene via Fumarate Addition

Under anaerobic conditions, many bacteria activate toluene by adding it to the double bond of fumarate, a reaction catalyzed by benzylsuccinate synthase.[7][13]

Caption: Anaerobic degradation of toluene initiated by fumarate addition.

Aerobic Degradation of Naphthalene

The aerobic breakdown of the polycyclic aromatic hydrocarbon (PAH) naphthalene is typically initiated by a dioxygenase enzyme.

Caption: Aerobic degradation pathway of naphthalene.

Conclusion

Isotopic labeling with deuterium is an indispensable tool in modern hydrocarbon analysis. It provides unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative measurements. The experimental protocols outlined in this guide, coupled with the power of NMR and MS, offer researchers a robust framework for investigating the complex chemistry and biology of hydrocarbons. The continued development of new labeling strategies and analytical techniques will undoubtedly expand the applications of deuterium labeling in both fundamental research and applied sciences, including drug development and environmental remediation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. Field metabolomics and laboratory assessments of anaerobic intrinsic bioremediation of hydrocarbons at a petroleum-contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined Use of Diagnostic Fumarate Addition Metabolites and Genes Provides Evidence for Anaerobic Hydrocarbon Biodegradation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptional Regulation of the Peripheral Pathway for the Anaerobic Catabolism of Toluene and m-Xylene in Azoarcus sp. CIB [frontiersin.org]

- 8. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Unravelling the impact of hydrocarbon structure on the fumarate addition mechanism – a gas-phase ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 12. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Properties of n-Pentadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermal properties of n-pentadecane (C15H32), a straight-chain alkane. An understanding of these properties is critical for its application in various scientific and industrial fields, including its use as a phase-change material (PCM), a solvent in organic synthesis, and a reference substance in gas chromatography.[1][2] This document presents key quantitative data in a structured format, details common experimental protocols for their determination, and offers visualizations to illustrate the interplay of these thermal characteristics and experimental workflows.

Core Thermal Properties of n-Pentadecane

The thermal behavior of n-pentadecane is characterized by several key parameters that dictate its response to changes in temperature and its utility in thermal energy storage and transfer applications.

Tabulated Thermal Property Data

The following tables summarize the critical thermal properties of n-pentadecane, compiled from various scientific sources.

| Property | Value | Conditions |

| Melting Point | 8-10 °C (46-50 °F; 281.15-283.15 K)[1][3][4][5] | Standard Pressure |

| Boiling Point | 270 °C (518 °F; 543.15 K)[1][3][4][5] | Standard Pressure |

| Density | 0.769 g/mL[1][3][5] | 25 °C |

| Heat of Fusion | 34.2 - 34.6 kJ/mol[6] | At melting point |

| Heat of Vaporization | 76.77 kJ/mol[7] | 25 °C |

| Specific Heat Capacity (Liquid) | ~470 J/mol·K[8] | 298.15 K |

| Thermal Conductivity (Solid) | 0.182 W/m·K[9] | 0 °C |

| Vapor Pressure | 1 mmHg[2][3] | 91.6 °C |

Note: The properties of n-pentadecane can be influenced by its purity.

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of n-pentadecane relies on precise experimental methodologies. The following sections detail the protocols for two common techniques used in thermal analysis.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is particularly useful for determining the melting point and heat of fusion of materials like n-pentadecane.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of high-purity n-pentadecane (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11] An empty sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium, which has a well-known melting point and heat of fusion.[11]

-

Experimental Run:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere, typically nitrogen, is established to prevent oxidation.[11]

-

A temperature program is initiated where the sample is cooled to a temperature below its expected melting point and then heated at a constant rate (e.g., 2 K/min) through the melting transition.[11]

-

-

Data Analysis: The DSC instrument records the heat flow difference between the sample and the reference. The resulting thermogram shows a peak corresponding to the melting of n-pentadecane. The onset temperature of the peak is taken as the melting point, and the area under the peak is integrated to determine the heat of fusion.

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and gases.[12]

Methodology:

-

Apparatus: The core of the apparatus consists of a thin platinum wire submerged in the liquid n-pentadecane sample. This wire serves as both a heating element and a resistance thermometer.

-

Measurement Principle: A constant current is passed through the wire for a short period, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.

-

Procedure:

-

The n-pentadecane sample is placed in a measurement cell containing the hot wire, ensuring thermal equilibrium is reached.

-

A step voltage is applied to the wire, and the change in its resistance (and therefore temperature) over time is precisely measured.

-

-

Calculation: The thermal conductivity is calculated from the slope of the temperature rise of the wire versus the logarithm of time. The method is designed to be rapid to minimize the effects of natural convection.[13]

Visualizing Thermal Properties and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the relationships between the thermal properties of n-pentadecane and a typical experimental workflow.

References

- 1. Pentadecane, 99% 629-62-9 India [ottokemi.com]

- 2. N-PENTADECANE CAS#: 629-62-9 [m.chemicalbook.com]

- 3. 629-62-9 CAS MSDS (N-PENTADECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-PENTADECANE | 629-62-9 [chemicalbook.com]

- 6. Pentadecane [webbook.nist.gov]

- 7. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentadecane [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. ucm.es [ucm.es]

- 12. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 13. iieta.org [iieta.org]

Synthesis of Deuterium-Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterium-labeled compounds. These compounds are invaluable tools in modern research, particularly in drug discovery and development, where they serve as internal standards for mass spectrometry, aid in pharmacokinetic and metabolic studies, and can be used to enhance the metabolic stability of drug candidates.[1][2] This guide details common synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison.

Introduction to Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, has found widespread application in the pharmaceutical and life sciences.[3] Its utility stems from its unique physical properties: it is non-radioactive and has a mass nearly twice that of protium (¹H), which allows for its detection and differentiation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of hydrogen with deuterium in a molecule can lead to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be harnessed to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile.[5]

Core Synthetic Methodologies

The introduction of deuterium into organic molecules can be achieved through a variety of synthetic methods. The choice of method depends on factors such as the desired site of labeling, the stability of the substrate molecule, and the required level of deuterium incorporation. The most common strategies include catalytic hydrogen-deuterium (H/D) exchange, reduction with deuterium-containing reagents, and enzymatic synthesis.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a widely used method for introducing deuterium into organic molecules, particularly at aromatic and benzylic positions.[6][7][8] This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂).[6][7]

Key Features:

-

Deuterium Source: D₂O is a cost-effective and readily available deuterium source.[6]

-

Catalysts: Heterogeneous catalysts like Pd/C and Pt/C are commonly employed and can often be recovered and reused.[6][7]

-

Selectivity: The regioselectivity of the exchange can be influenced by the substrate, catalyst, and reaction conditions. For example, in anilines, deuteration often occurs at the positions ortho and para to the amino group.[9][10]

Reduction with Deuterated Reagents

Reductive deuteration is a powerful technique for introducing deuterium atoms with high stereospecificity. This method utilizes deuterated reducing agents to deliver deuterium to unsaturated functional groups such as carbonyls, esters, and nitriles.

Common Deuterated Reducing Agents:

-

Sodium borodeuteride (NaBD₄): A milder reducing agent used for the reduction of aldehydes and ketones.[11][12]

-

Lithium aluminum deuteride (LiAlD₄): A more powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids.

The choice of reducing agent and solvent system is critical for achieving high yields and isotopic enrichment. For instance, the reduction of nitriles to d₂-primary amines can be challenging, with the choice of solvent and catalyst potentially leading to mixtures of deuterated and non-deuterated products.[13]

Biosynthetic and Enzymatic Methods

Biosynthesis and enzymatic reactions offer highly selective methods for deuterium labeling, particularly for complex biomolecules. These methods leverage the specificity of enzymes to incorporate deuterium from a labeled source, such as D₂O or deuterated substrates, into a target molecule. This approach is particularly useful for producing deuterated amino acids, sugars, and other metabolites.

Quantitative Comparison of Deuteration Methods

The efficiency of different deuteration methods can be compared based on key quantitative metrics such as chemical yield and the percentage of deuterium incorporation (isotopic enrichment). The following tables summarize representative data for common deuteration reactions.

| Substrate | Method | Catalyst/Reagent | Deuterium Source | Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |

| Aniline Derivatives | |||||||

| Aniline | H/D Exchange | Fe-P pair-site | D₂O | 120 °C, 12 h, 2 MPa H₂ | >95 | >98 (ortho) | [14] |

| 4-Ethylaniline | H/D Exchange | Pd/C-Al | D₂O | Microwave, 20 min | >99 | Excellent (benzylic CH₂) | [6] |

| Carbonyl Compounds | |||||||

| Acetophenone | Reductive Deuteration | NaBD₄ | - | Methanol, rt | High | - | [15] |

| Methyl 4-methoxycinnamate | Reductive Deuteration | NaBD₄, Pd/C | Acetic acid-d | Benzene, 12h | High | High | [11] |

| Aromatic Carboxylic Acids | |||||||

| Benzoic Acid | H/D Exchange | Cationic Rh(III) | D₂O | 100 °C, 24 h | - | High (ortho) | [11] |

Note: Yields and deuterium incorporation can vary significantly based on specific reaction conditions and substrate.

Detailed Experimental Protocols

This section provides detailed methodologies for three common deuteration reactions.

Protocol 1: Catalytic H/D Exchange of Aniline using Pd/C and D₂O

This protocol describes the deuteration of aniline at the ortho and para positions.

Materials:

-

Aniline

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a pressure vessel, add aniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).

-

Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deuterated aniline.

-

Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.

Protocol 2: Reductive Deuteration of Acetophenone using NaBD₄

This protocol details the synthesis of deuterated 1-phenylethanol from acetophenone.

Materials:

-

Acetophenone

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d₄ (CD₃OD)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve acetophenone (1.0 mmol) in CD₃OD (5 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add NaBD₄ (1.2 mmol) in small portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield deuterated 1-phenylethanol.

-

Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration.

Protocol 3: Synthesis of Deuterated Ibuprofen

This protocol outlines a multi-step synthesis to introduce a deuterium label into the ibuprofen molecule, which can be useful for metabolic studies.

Materials:

-

Isobutylbenzene

-

Deuterated acetyl chloride (CD₃COCl)

-

Aluminum chloride (AlCl₃)

-

Sodium borodeuteride (NaBD₄)

-

Thionyl chloride (SOCl₂)

-

Magnesium turnings

-

Carbon dioxide (dry ice)

-

Appropriate solvents (e.g., dichloromethane, diethyl ether, methanol)

Procedure:

-

Friedel-Crafts Acylation: React isobutylbenzene with CD₃COCl in the presence of AlCl₃ to form deuterated p-isobutylacetophenone.

-

Reduction: Reduce the resulting ketone with NaBH₄ in methanol to yield the corresponding deuterated alcohol.

-

Chlorination: Convert the alcohol to the chloride using SOCl₂.

-

Grignard Reaction and Carboxylation: Form the Grignard reagent using magnesium turnings and then react it with dry ice (solid CO₂) followed by acidic workup to produce deuterated ibuprofen.

-

Purify the final product by recrystallization or chromatography.

-

Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and pathways where deuterium-labeled compounds are utilized.

General Synthetic Workflow for Deuterium-Labeled Compounds

ADME Study Workflow Using a Deuterated Drug Candidate

Metabolic Pathway of Ibuprofen

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. scispace.com [scispace.com]

- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. google.com [google.com]

- 14. Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Applications of Deuterated Compounds in Chemical Theory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of deuterated compounds in modern chemical theory. The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces subtle yet profound changes in molecular properties. These changes provide a powerful lens through which to investigate reaction mechanisms, elucidate molecular structures, and quantify analytes with high precision. This document details the theoretical underpinnings and practical applications of these isotope effects, providing detailed experimental protocols and quantitative data for key techniques.

The Kinetic Isotope Effect (KIE): Elucidating Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution.[1][2][3] Comparing the rate of a reaction with a hydrogen-containing reactant (kH) to that with a deuterium-containing reactant (kD) provides invaluable insight into the rate-determining step of a reaction mechanism.

Core Principle: The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the increased mass of deuterium.[4][5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step.[3]

-

Primary KIE (kH/kD > 1): A significant primary KIE (typically in the range of 2-7) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3][6]

-

Secondary KIE (kH/kD ≠ 1): Smaller secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects arise from changes in hybridization and hyperconjugation between the ground state and the transition state.[1][7]

-

Inverse KIE (kH/kD < 1): An inverse KIE can occur in cases of a more stiffly bound transition state compared to the reactant, or in certain equilibrium processes.[7]

Data Presentation: Kinetic Isotope Effects

The following table summarizes representative primary deuterium kinetic isotope effects for a variety of organic and enzymatic reactions.

| Reaction Type | Substrate | kH/kD | Reference(s) |

| E2 Elimination | 2-Phenylethyl bromide | 7.1 | [3] |

| Aromatic Substitution | Bromination of Benzene | 4.8 | [3] |

| Enolization | Acid-catalyzed iodination of acetone | 7.0 | [3] |

| Enzymatic Oxidation | N-demethylation of morphine by P450 | >2 | [8] |

| Enzymatic Dehydrogenation | Oxidation of benzyl alcohol by liver alcohol dehydrogenase | 3.9 | [9] |

| Enzymatic Decarboxylation | Orotidine 5'-monophosphate decarboxylase | 1.0 | [10] |

Experimental Protocol: Measurement of a Primary KIE

This protocol describes the determination of the primary deuterium KIE for the acid-catalyzed iodination of cyclohexanone.

Objective: To compare the rate of iodination of cyclohexanone with that of cyclohexanone-d4 to determine the kH/kD.

Materials:

-

Cyclohexanone

-

Cyclohexanone-d4 (synthesized via H-D exchange)

-

Hydrochloric acid (HCl), 1 M

-

Iodine (I2) solution, 0.002 M

-

Deuterium oxide (D2O)

-

Potassium carbonate (K2CO3)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

Methodology:

-

Synthesis of Cyclohexanone-d4 (if not commercially available):

-

In a sealed vial, mix cyclohexanone, D2O, and a catalytic amount of K2CO3.

-

Heat the mixture for 3-4 days to facilitate H-D exchange at the α-positions.

-

After cooling, the deuterated cyclohexanone will phase-separate and can be collected. The degree of deuteration should be confirmed by 1H NMR.

-

-

Preparation of Stock Solutions:

-

Prepare a 0.04 M stock solution of cyclohexanone in 1 M aqueous HCl.

-

Prepare a 0.04 M stock solution of cyclohexanone-d4 in 1 M aqueous HCl.

-

Prepare a 0.002 M aqueous solution of iodine.

-

-

Kinetic Measurement (Cyclohexanone):

-

In a beaker, mix 5.0 mL of the 0.04 M cyclohexanone solution with 5.0 mL of the 0.002 M iodine solution.

-

Immediately transfer a portion of the mixture to a quartz cuvette and place it in the UV-Vis spectrophotometer.

-

Monitor the disappearance of iodine by measuring the absorbance at a fixed wavelength (e.g., 480 nm) over time.

-

Record the absorbance at regular intervals until the color of the iodine has faded.

-

-

Kinetic Measurement (Cyclohexanone-d4):

-

Repeat steps 3.1-3.4 using the 0.04 M cyclohexanone-d4 solution.

-

-

Data Analysis:

-

Plot absorbance versus time for both reactions. The rate of reaction is proportional to the slope of this line.

-

The KIE is calculated as the ratio of the slopes: kH/kD = Slope(cyclohexanone) / Slope(cyclohexanone-d4).

-

Logical Diagram: KIE Experimental Workflow

Caption: Workflow for determining the kinetic isotope effect.

Deuterium in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium plays a multifaceted role in NMR spectroscopy, both as a tool for simplifying spectra and as a nucleus for direct observation.

2.1 Deuterated Solvents in 1H NMR: Deuterated solvents are routinely used in 1H NMR to avoid large, interfering signals from the solvent protons. Since deuterium resonates at a much different frequency than protons, it is effectively "invisible" in a standard 1H NMR experiment.[10]

2.2 Deuterium (2H) NMR Spectroscopy: Direct observation of the 2H nucleus provides valuable information. The chemical shifts in 2H NMR are nearly identical to those in 1H NMR, allowing for straightforward spectral interpretation.[10] This technique is particularly useful for:

-

Confirming Deuteration: Verifying the position and extent of deuterium labeling in a molecule.

-

Studying Molecular Dynamics: Analyzing the mobility of deuterated segments of molecules, especially in solid-state NMR.

Data Presentation: Approximate 2H NMR Chemical Shifts

The following table provides approximate chemical shift ranges for deuterium in various chemical environments. These values are analogous to their 1H NMR counterparts.[11][12][13]

| Type of Deuteron | Chemical Environment | Approximate Chemical Shift (δ, ppm) |

| Aliphatic | R-CD3, R2-CD2, R3-CD | 0.5 - 2.0 |

| Allylic | C=C-CD | 1.5 - 2.5 |

| Benzylic | Ar-CD | 2.2 - 3.0 |

| Alkynyl | ≡C-D | 2.0 - 3.0 |

| Attached to Heteroatom | D-C-X (X=O, N, Halogen) | 2.5 - 4.5 |

| Vinylic | C=C-D | 4.5 - 6.5 |

| Aromatic | Ar-D | 6.0 - 9.0 |

| Aldehydic | R-C(=O)D | 9.0 - 10.0 |

| Hydroxyl/Amine | R-OD, R2-ND | 0.5 - 5.0 (variable) |

Experimental Protocol: Acquiring a 2H NMR Spectrum

Objective: To obtain a 2H NMR spectrum of a deuterated compound.

Materials:

-

Deuterated analyte

-

Non-deuterated NMR solvent (e.g., CHCl3, acetone)

-

NMR spectrometer with a broadband probe

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Crucially, the instrument's field-frequency lock must be turned off. Since there is no deuterated solvent to provide a lock signal, the experiment is run unlocked.[14]

-

Tune the probe to the deuterium frequency.

-

-

Shimming:

-

Since the lock is off, shimming must be performed differently. One common method is to use a proton gradient shimming routine, which optimizes the magnetic field homogeneity based on the 1H signal of the (non-deuterated) solvent.[14]

-

-

Acquisition Parameters:

-

Set the appropriate spectral width and transmitter offset to cover the expected range of 2H chemical shifts.

-

Determine the 90° pulse width for deuterium.

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. More scans are typically required for 2H NMR compared to 1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of deuterium.

-

Set the relaxation delay (d1).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Referencing: Since the spectrum is unlocked, referencing can be done by assigning the known chemical shift of the natural abundance 2H signal of the non-deuterated solvent.[10]

-

Logical Diagram: 2H NMR Acquisition

Caption: General workflow for acquiring a 2H NMR spectrum.

Deuterated Compounds as Internal Standards in Mass Spectrometry

Deuterated compounds are considered the "gold standard" for internal standards (IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]

Core Principle: A deuterated internal standard is chemically identical to the analyte of interest, differing only in mass.[15] This means it co-elutes with the analyte during chromatography and experiences the same effects of sample preparation, extraction efficiency, and matrix-induced ion suppression or enhancement.[17] By adding a known amount of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte signal to the IS signal can be used for accurate quantification, effectively canceling out variations in the analytical process.[16]

Experimental Protocol: Quantitative LC-MS/MS Analysis of a Drug in Plasma

Objective: To accurately quantify the concentration of a drug in human plasma using a deuterated internal standard.

Materials:

-

Analyte (drug) reference standard

-

Deuterated internal standard (IS)

-

Blank human plasma

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Methanol

-

LC-MS/MS system (e.g., triple quadrupole)

-

Analytical column (e.g., C18)

-

Protein precipitation plates or tubes

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL in methanol).

-

Prepare a stock solution of the deuterated IS (e.g., 1 mg/mL in methanol).

-

From the stock solutions, prepare working solutions at various concentrations for spiking.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank plasma with the analyte working solutions to create a series of calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

-

Spike blank plasma with the analyte working solutions to create QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the IS working solution.

-

Add a precipitating agent (e.g., 150 µL of cold acetonitrile) to each sample.

-

Vortex mix thoroughly to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC method with an appropriate mobile phase gradient and analytical column to achieve chromatographic separation.

-

Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. Define at least one precursor-to-product ion transition for the analyte and one for the deuterated IS.

-

Inject the prepared samples.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each injection.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Using the calibration curve, determine the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.

-

Signaling Pathway: Logic of Deuterated Internal Standards

Caption: Logic of using a deuterated internal standard for quantification.

Neutron Scattering: Probing Nanoscale Structure

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular scale. The utility of this technique is greatly enhanced by the use of deuterated compounds.

Core Principle: Neutrons scatter from atomic nuclei. The scattering power of an atom is described by its neutron scattering length. Critically, the scattering lengths of hydrogen (-3.74 fm) and deuterium (+6.67 fm) are very different.[18] This large difference creates a significant "contrast" that can be exploited in several ways:

-

Contrast Variation: By mixing protiated (H-containing) and deuterated (D-containing) solvents (e.g., H2O and D2O), the scattering length density of the solvent can be adjusted to match that of a specific component in a complex mixture. This effectively makes that component "invisible" to the neutrons, allowing the structure of the remaining components to be studied in isolation.[19]

-

Selective Deuteration: Specific parts of a large molecule or a multi-component system can be deuterated. This "highlights" the labeled portions, enabling the determination of their structure and arrangement within the larger assembly. This is widely used in studies of polymers, proteins, and lipid membranes.[6][14]

Data Presentation: Neutron Scattering Lengths

The following table lists the bound coherent scattering lengths for several key isotopes.

| Isotope | Symbol | Coherent Scattering Length (fm) | Reference(s) |

| Hydrogen-1 | 1H | -3.7406 | [18] |

| Deuterium | 2H | 6.671 | [18] |

| Carbon-12 | 12C | 6.6511 | [18] |

| Carbon-13 | 13C | 6.19 | [18] |

| Nitrogen-14 | 14N | 9.37 | [18] |

| Oxygen-16 | 16O | 5.803 | [18] |

Experimental Protocol: Small-Angle Neutron Scattering (SANS) of Polymer Micelles

Objective: To determine the size and shape of polymer micelles in solution using contrast variation.

Materials:

-

Deuterated block copolymer (e.g., d-polystyrene-b-poly(ethylene oxide))

-

Protiated block copolymer (e.g., h-polystyrene-b-poly(ethylene oxide))

-

D2O

-

H2O

-

SANS instrument

-

Quartz sample cells (cuvettes)

Methodology:

-

Sample Preparation:

-

Prepare a series of solvent mixtures with varying H2O/D2O ratios (e.g., 100% D2O, 50% D2O, and the "contrast match" point for one of the polymer blocks).

-

Dissolve the deuterated block copolymer in each of the solvent mixtures to form micelles.

-

Prepare a corresponding set of samples with the protiated block copolymer.

-

Prepare samples of the pure solvent mixtures to be used for background subtraction.

-

-

SANS Instrument Setup:

-

Select the appropriate neutron wavelength and detector distance to probe the expected size range of the micelles (typically in the q-range of 0.001 to 0.5 Å⁻¹).

-

Calibrate the detector using a standard sample.

-

-

Data Acquisition:

-

Load the sample into a quartz cuvette and place it in the sample holder in the neutron beam.

-

Acquire a 2D scattering pattern for a set amount of time.

-

Acquire scattering patterns for the corresponding pure solvent (for background subtraction) and an empty cell.

-

Repeat for all samples.

-

-

Data Reduction:

-

Correct the raw 2D data for detector sensitivity, background scattering from the solvent and the empty cell, and sample transmission.

-

Radially average the 2D data to produce a 1D plot of scattering intensity I(q) versus the scattering vector q.

-

-

Data Analysis:

-

Fit the I(q) curves with appropriate models (e.g., a core-shell sphere model) to extract structural parameters such as the core radius, shell thickness, and aggregation number of the micelles.

-

By analyzing the data from the different contrast conditions, the structure of the core and the corona can be determined independently.

-

Signaling Pathway: SANS Contrast Matching

Caption: Principle of contrast matching in a SANS experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scribd.com [scribd.com]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 17. scispace.com [scispace.com]

- 18. Neutron Scattering in Materials Science: Small-Angle Neutron Scattering Studies of Polymers | MRS Bulletin | Cambridge Core [cambridge.org]

- 19. epj-conferences.org [epj-conferences.org]

An In-depth Technical Guide to the Deuteration of Organic Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in the pharmaceutical and chemical sciences. This process, known as deuteration or isotopic labeling, can significantly alter the physicochemical properties of organic molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[1] This effect can retard metabolic degradation of drug molecules, thereby improving their pharmacokinetic profiles, enhancing efficacy, and potentially reducing patient dosage frequency.[1] Furthermore, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantitative analysis, for elucidating reaction mechanisms, and in materials science to enhance the properties of organic electronics.[2][3]

This technical guide provides a comprehensive overview of the core methodologies for the deuteration of organic molecules. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of key concepts and workflows.

Core Methodologies for Deuteration

The deuteration of organic molecules can be broadly categorized into several key strategies, each with its own advantages in terms of selectivity, functional group tolerance, and scalability. The most prominent methods include transition metal-catalyzed hydrogen isotope exchange (HIE), which can be further divided into directed and non-directed C-H activation, and photocatalytic methods that utilize light energy to facilitate deuterium incorporation.

Iridium-Catalyzed Ortho-C–H Deuteration

Iridium-based catalysts are highly effective for the ortho-selective deuteration of aromatic and heteroaromatic compounds containing a directing group.[4] This method, often referred to as hydrogen isotope exchange (HIE), allows for the direct replacement of C-H bonds with C-D bonds with high precision.

This protocol is a generalized procedure based on established methods for iridium-catalyzed HIE.[5]

Materials:

-

Aromatic substrate (1.0 eq)

-

Iridium catalyst (e.g., [(COD)Ir(NHC)Cl] complex, 1-5 mol%)[6]

-

Deuterium source: Deuterium gas (D₂) or a deuterated solvent like dichloromethane-d₂ (CD₂Cl₂) or D₂O[7][8]

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Schlenk flask or a pressure-resistant vessel

-

Standard Schlenk line and vacuum/argon manifold

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask or pressure-resistant vessel is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.

-

Addition of Reagents: The aromatic substrate and the iridium catalyst are added to the reaction vessel under a positive pressure of argon.

-

Solvent Addition: The anhydrous solvent is added via syringe.

-

Introduction of Deuterium Source:

-

If using Deuterium Gas (D₂): The reaction mixture is degassed by several freeze-pump-thaw cycles. The vessel is then backfilled with deuterium gas to the desired pressure (typically 1 atm).

-

If using a Deuterated Solvent: The reaction is simply run in the deuterated solvent.

-

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 100 °C) for a designated period (typically 1-24 hours).[9] Reaction progress can be monitored by ¹H NMR or LC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the deuterated product.

-

Characterization: The degree of deuterium incorporation is determined by ¹H NMR spectroscopy by comparing the integral of the signal corresponding to the ortho-protons with a non-deuterated internal standard or a signal from a non-deuterated position on the molecule. Mass spectrometry can also be used to confirm the mass increase due to deuterium incorporation.[10]

Palladium-Catalyzed Non-Directed C–H Deuteration

Palladium catalysis offers a powerful method for the non-directed deuteration of arenes, providing access to perdeuterated or highly deuterated aromatic compounds.[9] This approach is particularly valuable for late-stage deuteration of complex molecules where the installation of a directing group is not feasible.

This protocol is based on a ligand-enabled palladium-catalyzed HIE method.[9][10]

Materials:

-

Arene substrate (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

-

Ligand (e.g., N-acylsulfonamide N,N-bidentate ligand, 10-20 mol%)[9]

-

Deuterium source: D₂O[10]

-

Co-solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP)

-

Additive (e.g., Ag₂CO₃, 1.0 eq)

-

Pressure-resistant vial with a screw cap

Procedure:

-

Preparation of the Reaction Vessel: The arene substrate, palladium catalyst, ligand, and additive are weighed into a pressure-resistant vial equipped with a magnetic stir bar.

-

Addition of Solvents: The D₂O and co-solvent (e.g., HFIP) are added to the vial.

-

Reaction Conditions: The vial is sealed, and the reaction mixture is stirred vigorously at an elevated temperature (e.g., 100-130 °C) for 24-48 hours.[10]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Characterization: The crude product is purified by flash column chromatography. The extent and position of deuteration are determined by ¹H NMR, ²H NMR, and mass spectrometry.[10]

Photocatalytic Deuteration